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molecular formula C7H14ClN3O B1440494 [2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 952233-40-8

[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No. B1440494
M. Wt: 191.66 g/mol
InChI Key: ATWQIKRVWNFMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517995B2

Procedure details

900 mg (3.53 mmol) tert-butyl[2-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamate are placed in 10 ml dichloromethane, 20 ml 1 molar ethereal hydrochloric acid are added. The reaction mixture is stirred for 16 hours at ambient temperature. After the addition of a further 10 ml ethereal hydrochloric acid the mixture is stirred for another 72 hours at ambient temperature and 4 hours at 40° C. The suspension is evaporated down. The residue is dissolved in acetone, mixed with diethyl ether and suction filtered.
Name
tert-butyl[2-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamate
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[O:14][N:13]=[C:12]([CH:15]([CH3:17])[CH3:16])[N:11]=1)(C)(C)C.[ClH:19]>ClCCl>[ClH:19].[CH:15]([C:12]1[N:11]=[C:10]([CH2:9][CH2:8][NH2:7])[O:14][N:13]=1)([CH3:17])[CH3:16] |f:3.4|

Inputs

Step One
Name
tert-butyl[2-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamate
Quantity
900 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=NC(=NO1)C(C)C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred for another 72 hours at ambient temperature and 4 hours at 40° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The suspension is evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in acetone
ADDITION
Type
ADDITION
Details
mixed with diethyl ether and suction
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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